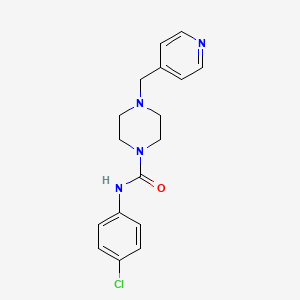![molecular formula C17H17N3OS B4732617 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol
Übersicht
Beschreibung
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol, also known as THZ1, is a small molecule inhibitor that selectively targets cyclin-dependent kinase 7 (CDK7) and CDK12. These kinases play a crucial role in transcriptional regulation, which makes them important targets for cancer therapy.
Wirkmechanismus
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol selectively inhibits CDK7 and CDK12 by binding to the ATP-binding pocket of these kinases. This prevents the phosphorylation of RNA polymerase II, leading to a decrease in transcriptional activity and cell proliferation. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to be effective against a variety of cancer cell lines, with IC50 values ranging from 0.4 to 1.5 nM. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has also been shown to be effective in vivo, with significant tumor growth inhibition in mouse xenograft models. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol is its selectivity for CDK7 and CDK12, which reduces the potential for off-target effects. However, 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has a short half-life in vivo, which may limit its effectiveness as a cancer therapy. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol is also highly insoluble in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
For 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol research include the development of more potent analogs with improved pharmacokinetic properties. The combination of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol with other cancer therapies, such as chemotherapy and immunotherapy, is also an area of active research. The identification of biomarkers that predict response to 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol treatment is another area of interest. Finally, the use of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol as a tool for studying transcriptional regulation and cancer biology is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been extensively studied for its potential as a cancer therapy. CDK7 and CDK12 play a crucial role in transcriptional regulation, and their dysregulation is implicated in many types of cancer. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol selectively inhibits CDK7 and CDK12, leading to a decrease in transcriptional activity and cell proliferation. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to be effective against a variety of cancer cell lines, including breast, lung, and pancreatic cancer.
Eigenschaften
IUPAC Name |
4-[2-[4-(dimethylamino)anilino]-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20(2)14-7-5-13(6-8-14)18-17-19-16(11-22-17)12-3-9-15(21)10-4-12/h3-11,21H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGHMUVSZJIJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(allylamino)carbonothioyl]amino}benzoate](/img/structure/B4732539.png)
![methyl 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4732542.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4732543.png)

![2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4732547.png)

![3-({[3-(methoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4732569.png)

![2-(allylthio)-3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4732591.png)
![1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4732595.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4732605.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732607.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4732613.png)
